2-Allyl-4-nitroanisole
Description
2-Allyl-4-nitroanisole is a substituted nitroanisole derivative characterized by a methoxy group (-OCH₃), a nitro group (-NO₂), and an allyl group (-CH₂CH=CH₂) attached to a benzene ring. The compound’s structure positions the nitro group at the para position relative to the methoxy group, with the allyl substituent at the ortho position (relative to the methoxy). This arrangement confers unique electronic and steric properties, influencing its reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methoxy-4-nitro-2-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11NO3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7H,1,4H2,2H3 |
InChI Key |
GSGTVCLGXRUFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Electronic Effects
The position of substituents on the benzene ring significantly impacts physicochemical properties:
- 2-Nitroanisole (NO₂ at ortho to OCH₃): Exhibits a boiling point of 277°C and a flash point of 142°C, with higher steric hindrance due to proximity of substituents .
- 4-Nitroanisole (NO₂ at para to OCH₃): Boils at 260°C, demonstrating reduced steric strain compared to its ortho counterpart .
- 4-Chloro-2-nitroanisole : Incorporates a chloro group (electron-withdrawing) at the para position, increasing molecular polarity (MW: 187.58 g/mol) and altering reactivity in nucleophilic substitutions .
Key Insight : The allyl group in 2-Allyl-4-nitroanisole introduces additional conjugation and steric bulk, likely lowering its melting/boiling points compared to halogenated analogs. The electron-donating methoxy group may also moderate the electron-withdrawing effects of the nitro group, influencing its stability in reduction or alkylation reactions .
Data Table: Comparative Properties of Nitroanisole Derivatives
*Estimated values based on structural analogs.
Research Implications
The allyl substituent in this compound offers a synthetic handle for further functionalization, distinguishing it from simpler nitroanisoles. Future studies should explore:
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